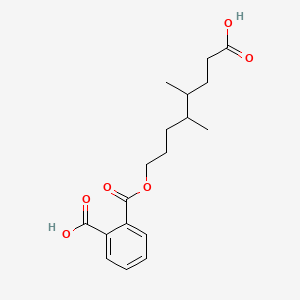
Mono(4,5-dimethyl-8-carboxyoctyl)phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(4,5-dimethyl-8-carboxyoctyl)phthalate is a phthalate ester, a class of compounds widely used as plasticizers to increase the flexibility and durability of plastic materials. Phthalates are known for their extensive applications in various industries, including medical, automotive, and consumer products. This particular compound is characterized by its unique structure, which includes a phthalate backbone with a 4,5-dimethyl-8-carboxyoctyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mono(4,5-dimethyl-8-carboxyoctyl)phthalate typically involves the esterification of phthalic anhydride with 4,5-dimethyl-8-carboxyoctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then separated and purified using industrial-scale distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Mono(4,5-dimethyl-8-carboxyoctyl)phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more hydrophilic metabolites.
Reduction: Reduction reactions can modify the ester groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Mono(4,5-dimethyl-8-carboxyoctyl)phthalate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phthalates in various chemical reactions.
Biology: Research on its biological effects helps understand the impact of phthalates on living organisms.
Medicine: Studies investigate its potential effects on human health, particularly its role as an endocrine disruptor.
Industry: It is used to develop new plasticizers with improved properties and reduced environmental impact.
Mecanismo De Acción
The mechanism of action of Mono(4,5-dimethyl-8-carboxyoctyl)phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. The compound binds to nuclear receptors, altering gene expression and affecting various physiological processes.
Comparación Con Compuestos Similares
- Di-2-ethylhexyl phthalate (DEHP)
- Butyl benzyl phthalate (BBzP)
- Di-n-octyl phthalate (DnOP)
Comparison: Mono(4,5-dimethyl-8-carboxyoctyl)phthalate is unique due to its specific side chain structure, which influences its physical and chemical properties. Compared to DEHP, BBzP, and DnOP, it may exhibit different reactivity and biological effects, making it a valuable compound for specialized applications.
Propiedades
Fórmula molecular |
C18H24O6 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-(7-carboxy-4,5-dimethylheptoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C18H24O6/c1-12(13(2)9-10-16(19)20)6-5-11-24-18(23)15-8-4-3-7-14(15)17(21)22/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H,19,20)(H,21,22) |
Clave InChI |
BBVQMXXDYONAKE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)C(C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















